molecular formula C51H62N6O14 B15136346 Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz

Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz

Cat. No.: B15136346
M. Wt: 983.1 g/mol
InChI Key: XWNKFXDCWVHQPN-SJARJILFSA-N
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Description

Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz: is a cleavable antibody-drug conjugate (ADC) linker containing four units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of active antibody conjugation molecules, which are crucial in the development of targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, starting with the protection of functional groups and the sequential addition of PEG units. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers and stringent quality control measures to maintain consistency and purity of the final product .

Comparison with Similar Compounds

  • Fmoc-PEG4-GGFG-CH2-O-CH2-Boc
  • Fmoc-PEG4-GGFG-CH2-O-CH2-Fmoc

Uniqueness: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its cleavable nature, allowing for the controlled release of the active drug molecule at the target site. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .

Properties

Molecular Formula

C51H62N6O14

Molecular Weight

983.1 g/mol

IUPAC Name

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C51H62N6O14/c58-45(19-21-65-23-25-67-27-28-68-26-24-66-22-20-52-51(64)71-34-43-41-17-9-7-15-39(41)40-16-8-10-18-42(40)43)53-30-46(59)54-32-48(61)57-44(29-37-11-3-1-4-12-37)50(63)55-31-47(60)56-36-69-35-49(62)70-33-38-13-5-2-6-14-38/h1-18,43-44H,19-36H2,(H,52,64)(H,53,58)(H,54,59)(H,55,63)(H,56,60)(H,57,61)/t44-/m0/s1

InChI Key

XWNKFXDCWVHQPN-SJARJILFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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